3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.: 251097-60-6
VCID: VC5493221
InChI: InChI=1S/C18H12Cl2FNO3S2/c19-12-2-1-11(15(20)9-12)10-27(24,25)16-7-8-26-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23)
SMILES: C1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl)F
Molecular Formula: C18H12Cl2FNO3S2
Molecular Weight: 444.32

3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

CAS No.: 251097-60-6

Cat. No.: VC5493221

Molecular Formula: C18H12Cl2FNO3S2

Molecular Weight: 444.32

* For research use only. Not for human or veterinary use.

3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide - 251097-60-6

Specification

CAS No. 251097-60-6
Molecular Formula C18H12Cl2FNO3S2
Molecular Weight 444.32
IUPAC Name 3-[(2,4-dichlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C18H12Cl2FNO3S2/c19-12-2-1-11(15(20)9-12)10-27(24,25)16-7-8-26-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23)
Standard InChI Key DYORKKSUTIVLKN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide has the molecular formula C₁₈H₁₂Cl₂FNO₃S₂ and a molecular weight of 444.33 g/mol . The IUPAC name reflects its substitution pattern: a thiophene ring at position 2 is carboxamided to a 4-fluorophenyl group, while position 3 is sulfonylated with a 2,4-dichlorobenzyl moiety. The structural complexity arises from the integration of multiple aromatic systems and electronegative substituents, which influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.251097-60-6
Molecular FormulaC₁₈H₁₂Cl₂FNO₃S₂
Molecular Weight444.33 g/mol
IUPAC Name3-[(2,4-Dichlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)thiophene-2-carboxamide
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl)F

Synthesis and Manufacturing

Synthetic Pathways

Though detailed synthetic protocols are proprietary, the compound is likely synthesized through sequential functionalization of a thiophene precursor. A plausible route involves:

  • Sulfonylation: Reaction of 3-bromothiophene-2-carboxamide with 2,4-dichlorobenzylsulfonyl chloride under nucleophilic conditions.

  • Coupling: Buchwald-Hartwig amination or Ullmann-type coupling to introduce the 4-fluorophenyl group.

Table 2: Industrial Specifications

ParameterValueSource
Purity≥97%
Primary UseAPI Intermediate
StorageAmbient, desiccated

Pharmaceutical Applications

Mechanism of Action and Biological Activity

While direct pharmacological data are sparse, the compound’s sulfonyl and carboxamide groups are hallmarks of bioactive molecules. Analogous structures exhibit:

  • Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase in bacteria.

  • Anti-inflammatory Effects: Carboxamides modulate COX-2 and cytokine production.

  • Anticancer Potential: Halogenated aromatics enhance DNA intercalation and topoisomerase inhibition .

The 2,4-dichlorobenzyl group increases lipophilicity, potentially improving blood-brain barrier penetration. Concurrently, the 4-fluorophenyl moiety may reduce metabolic degradation via electron-withdrawing effects.

Structure-Activity Relationships (SAR)

  • Thiophene Core: The planar thiophene ring facilitates π-π stacking with biological targets, as seen in kinase inhibitors .

  • Sulfonyl Bridge: Enhances solubility and hydrogen bonding capacity, critical for target engagement.

  • Halogenation: Chlorine and fluorine atoms improve binding affinity and pharmacokinetic properties .

Materials Science Applications

Polymer and Coordination Chemistry

The compound’s rigid aromatic structure and sulfonyl group make it a candidate for:

  • High-Performance Polymers: As a monomer for sulfonated polyetherketones (SPEEKs), which exhibit proton conductivity in fuel cells.

  • Metal-Organic Frameworks (MOFs): Sulfonyl oxygen atoms can coordinate to metal ions, enabling porous material synthesis.

Optical and Electronic Materials

Thiophene derivatives are widely used in organic semiconductors and photovoltaic devices. The dichlorobenzyl group may introduce electron-deficient regions, enhancing charge transport properties.

Future Research Directions

Priority Investigations

  • Solubility and Stability Studies: Determine solubility in aqueous and organic solvents for formulation development.

  • In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in cell-based assays.

  • Crystallography: Resolve 3D structure to guide rational drug design.

Collaborative Opportunities

Partnerships with academic and industrial labs could accelerate target identification and mechanism elucidation, leveraging high-throughput screening and computational docking.

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